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Introduction
Bimiralisib, also known as PQR309, is a potent, orally bioavailable, and brain-penetrant small

molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of

rapamycin (mTOR).[1][2][3] As a pan-inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and

an inhibitor of both mTORC1 and mTORC2 complexes, bimiralisib is a critical tool for

preclinical research in oncology.[1][2][4] Its mechanism of action targets a central signaling

pathway that regulates cell metabolism, proliferation, and survival, which is frequently

deregulated in various cancers.[5][6][7] Notably, bimiralisib has demonstrated antitumor

efficacy in a range of preclinical models, including lymphomas and solid tumors.[1][8][9] Its

ability to cross the blood-brain barrier makes it a valuable candidate for investigating central

nervous system (CNS) malignancies.[3][9][10]

These application notes provide detailed protocols for the formulation of bimiralisib for in vivo

studies, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic

assessments.

Data Presentation
Quantitative data for bimiralisib is summarized in the tables below for easy reference and

comparison.
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Table 1: Physicochemical Properties of Bimiralisib

Property Value

IUPAC Name
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-

(trifluoromethyl)pyridin-2-amine[2]

Molecular Formula C₁₇H₂₀F₃N₇O₂[11]

Molecular Weight 411.39 g/mol [11]

Appearance Solid powder[11]

Solubility

   DMSO 6 mg/mL[10]

Table 2: Recommended Formulations for In Vivo Oral Administration

Formulation
Vehicle
Composition

Final Bimiralisib
Concentration

Notes

Aqueous

5% DMSO + 40%

PEG300 + 5% Tween

80 + 50% ddH₂O

0.3 mg/mL

The mixed solution

should be prepared

fresh and used

immediately.[10][12]

Oil-based
5% DMSO + 95%

Corn Oil
0.3 mg/mL

The mixed solution

should be prepared

fresh and used

immediately.[10][12]

Table 3: Summary of Preclinical Pharmacokinetic Parameters
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Species
Administration
Route

Dose Half-life (t₁/₂) Key Findings

Female CD-1

Mouse
Oral (po) 5 mg/kg[10]

~13–36 min[3]

[10]

Good oral

bioavailability

(>50%).[10][12]

Rapid

absorption.[10]

Intravenous (iv) Not specified ~9–10 min[3][10]

Female Sprague-

Dawley Rat
Oral (po)

10 mg/kg or

16.55 mg/kg[3]

[13]

~5–8 h[13]

Excellent oral

bioavailability

(>50%).[13]

Brain levels

comparable to

plasma levels.

[13]

Intravenous (iv)
5 mg/kg or 10.3

mg/kg[3][13]
Not specified

Male Beagle Dog Oral (po) Not specified Not specified

Oral

bioavailability

estimated at

23%.[12] Rapid

absorption.[10]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the mechanism of action of bimiralisib and a typical

experimental workflow for in vivo studies.
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Caption: Bimiralisib inhibits the PI3K/mTOR signaling pathway.
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Caption: General workflow for an in vivo study using bimiralisib.
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Experimental Protocols
Protocol 1: Aqueous Formulation for Oral Gavage
This protocol is adapted from a standard vehicle preparation for compounds with limited

aqueous solubility.[10][12]

Materials:

Bimiralisib (PQR309) powder

Dimethyl sulfoxide (DMSO), fresh and anhydrous

Polyethylene glycol 300 (PEG300)

Tween 80 (Polysorbate 80)

Deionized water (ddH₂O)

Sterile microcentrifuge tubes or vials

Vortex mixer and sonicator

Procedure:

Prepare Stock Solution: Prepare a 6 mg/mL stock solution of bimiralisib in fresh DMSO.

Ensure the powder is completely dissolved. Gentle warming or sonication can be used if

necessary.

Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 400 µL of PEG300. b. Add

50 µL of the 6 mg/mL bimiralisib DMSO stock solution to the PEG300. c. Vortex thoroughly

until the solution is clear and homogenous. d. Add 50 µL of Tween 80 to the mixture. e.

Vortex again until the solution is clear. f. Add 500 µL of ddH₂O to bring the total volume to 1

mL.

Final Mixing: Vortex the final solution thoroughly. The final concentration of bimiralisib will

be 0.3 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
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Administration: The formulation should be prepared fresh before each use and administered

immediately via oral gavage.

Protocol 2: Oil-Based Formulation for Oral Gavage
This protocol provides an alternative lipid-based vehicle.[10][12]

Materials:

Bimiralisib (PQR309) powder

Dimethyl sulfoxide (DMSO), fresh and anhydrous

Corn oil

Sterile microcentrifuge tubes or vials

Vortex mixer and sonicator

Procedure:

Prepare Stock Solution: Prepare a 6 mg/mL stock solution of bimiralisib in fresh DMSO as

described in Protocol 1.

Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 950 µL of corn oil. b. Add

50 µL of the 6 mg/mL bimiralisib DMSO stock solution to the corn oil.

Final Mixing: Vortex the mixture vigorously until it is a homogenous suspension.

Administration: This formulation should be prepared fresh daily. Ensure the suspension is

well-mixed immediately before drawing each dose for oral gavage.

Protocol 3: General In Vivo Dosing and Pharmacokinetic
Analysis
This protocol outlines a general procedure for conducting efficacy and pharmacokinetic studies

in rodents.
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Procedure:

Animal Handling: All animal procedures should be performed in accordance with institutional

guidelines and approved protocols. Allow animals to acclimatize before the start of the study.

Dosing:

For efficacy studies in xenograft models, dosing can be initiated once tumors reach a

predetermined size.

Bimiralisib has been administered orally in preclinical models.[3][10] A typical dose in

mice has been 5 mg/kg.[10]

Administer the prepared formulation using an appropriate-sized gavage needle. The

volume administered should be based on the animal's body weight.

Pharmacokinetic (PK) Study:

Following a single oral or intravenous dose of the bimiralisib formulation, collect blood

samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

Process blood to collect plasma and store at -80°C until analysis.

Bimiralisib concentrations in plasma (and brain tissue, if applicable) are typically

quantified using liquid chromatography-mass spectrometry (LC-MS).[14]

PK parameters such as half-life (t₁/₂), Cₘₐₓ, and area under the curve (AUC) can then be

calculated using non-compartmental analysis.[14]

Pharmacodynamic (PD) Study:

To confirm target engagement, tumors or relevant tissues can be collected at specific time

points after dosing.

Analyze tissue lysates by Western blot for downstream markers of PI3K/mTOR signaling,

such as the phosphorylation status of Akt (p-Akt Ser473).[3][14] A strong reduction in p-Akt

indicates effective target inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5656176/
https://www.selleckchem.com/products/pqr309-bimiralisib.html
https://www.selleckchem.com/products/pqr309-bimiralisib.html
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.benchchem.com/product/b560068?utm_src=pdf-body
https://www.mdpi.com/2072-6694/16/6/1137
https://www.mdpi.com/2072-6694/16/6/1137
https://pmc.ncbi.nlm.nih.gov/articles/PMC5656176/
https://www.mdpi.com/2072-6694/16/6/1137
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Bimiralisib is a critical compound for investigating the PI3K/mTOR pathway in cancer biology.

Proper formulation is essential for achieving reliable and reproducible results in in vivo studies.

The aqueous and oil-based formulations described provide viable options for oral

administration in preclinical models. Researchers should select a formulation based on the

specific experimental design and animal model. It is critical to prepare these formulations fresh

daily and ensure homogeneity before administration to achieve accurate dosing and maximize

the potential for translatable findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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